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molecular formula C12H13ClO4 B8383159 Ethyl 6-Chloro-7-hydroxychroman-2-carboxylate

Ethyl 6-Chloro-7-hydroxychroman-2-carboxylate

Cat. No. B8383159
M. Wt: 256.68 g/mol
InChI Key: NQBVSJVSKRHTTL-UHFFFAOYSA-N
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Patent
US06638972B2

Procedure details

A solution of ethyl 7-hydroxychroman-2-carboxylate (5.0 g, 22.5 mmol) in THF is treated with N-chlorosuccinimide (NCS) (3.6 g, 27 mmol), stirred for 40 hr and concentrated in vacuo. The resultant residue is purified chromatographically (silica gel/20% EtOAc in hexanes as eluent) to give the title product, 3.0 g (52% yield), identified by NMR and mass spectral analyses.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[O:9]2)=[CH:4][CH:3]=1.[Cl:17]N1C(=O)CCC1=O>C1COCC1>[Cl:17][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:2]=1[OH:1])[O:9][CH:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C2CCC(OC2=C1)C(=O)OCC
Name
Quantity
3.6 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 40 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue is purified chromatographically (silica gel/20% EtOAc in hexanes as eluent)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
ClC=1C=C2CCC(OC2=CC1O)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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